2,5-Dibromo-1-chloro-3-fluorobenzene
Overview
Description
2,5-Dibromo-1-chloro-3-fluorobenzene is an aromatic compound with the molecular formula C6H2Br2ClF. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-1-chloro-3-fluorobenzene typically involves the halogenation of fluorobenzene derivatives. One common method includes the bromination of 1-chloro-3-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-1-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as amines or alkoxides.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds by reacting with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Boronic acids and palladium catalysts are used under mild conditions, often in the presence of a base such as potassium carbonate.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives where the halogen atoms are replaced by other functional groups.
Coupling Reactions: Biaryl compounds are the major products formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2,5-Dibromo-1-chloro-3-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2,5-Dibromo-1-chloro-3-fluorobenzene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the electron-withdrawing effects of the halogen atoms make the benzene ring more susceptible to attack by nucleophiles. In coupling reactions, the compound acts as an electrophile, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
- 1,3-Dibromo-2-chloro-5-fluorobenzene
- 1,4-Dibromo-2,5-difluorobenzene
- 1-Bromo-4-chloro-2-fluorobenzene
Comparison: 2,5-Dibromo-1-chloro-3-fluorobenzene is unique due to the specific positions of its halogen substituents, which influence its reactivity and chemical behavior. Compared to similar compounds, it offers distinct advantages in selective substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,5-dibromo-1-chloro-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUYHYKELVQSHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661533 | |
Record name | 2,5-Dibromo-1-chloro-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000572-88-2 | |
Record name | 2,5-Dibromo-1-chloro-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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